

# Spectroscopic Analysis of Isopropylamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *2-Propanimine*

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This guide provides a comprehensive overview of the spectroscopic data for isopropylamine ( $C_3H_9N$ ), a key building block in the synthesis of various active pharmaceutical ingredients and other chemical compounds. The document details its characteristic signatures in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1H$  and  $^{13}C$ ), and Mass Spectrometry (MS). The data is presented in a structured format for researchers, scientists, and professionals in drug development, alongside generalized experimental protocols.

## Infrared (IR) Spectroscopy

Infrared spectroscopy of isopropylamine reveals characteristic vibrational modes of its functional groups. As a primary aliphatic amine, its spectrum is distinguished by the presence of N-H and C-N bond vibrations. The spectrum is typically acquired from a neat liquid film.[\[1\]](#)

Table 1: Key IR Absorption Bands for Isopropylamine

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Description
~3500 - 3300	N-H Stretch	A broad band resulting from hydrogen bonding. Primary amines like isopropylamine typically show two distinct peaks within this range, corresponding to asymmetric and symmetric stretching.[1][2][3]
~3000 - 2800	C-H Stretch	Absorptions from the methyl (CH <sub>3</sub> ) and methine (CH) groups.[1]
~1650 - 1580	N-H Bend	A sharp band characteristic of the scissoring vibration of the primary amine group (-NH <sub>2</sub> ).[1][2]
~1250 - 1020	C-N Stretch	A medium to weak absorption typical for aliphatic amines.[1][2]
~910 - 665	N-H Wag	A broad and strong band resulting from the out-of-plane bending of the N-H bonds.[1][2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the isopropylamine molecule. Due to the molecule's symmetry, the two methyl groups are chemically equivalent.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of isopropylamine shows three distinct signals corresponding to the three unique proton environments, with an integrated intensity ratio of 6:1:2.[4]

Table 2:  $^1\text{H}$  NMR Spectroscopic Data for Isopropylamine (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J)
~1.0 - 1.2	Doublet	6H	$(\text{CH}_3)_2\text{CH}-$	~6.3 Hz
~2.9 - 3.1	Septet	1H	$(\text{CH}_3)_2\text{CH}-$	~6.3 Hz
~1.1 - 1.2	Singlet (broad)	2H	$-\text{NH}_2$	N/A

Note: The chemical shift of the amine protons ( $-\text{NH}_2$ ) can vary significantly depending on concentration and solvent, and they often appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. They typically do not couple with adjacent C-H protons.[4][5] The methine proton ( $(\text{CH}_3)_2\text{CH}-$ ) is split into a septet by the six equivalent protons of the two methyl groups ( $n+1 = 6+1 = 7$ ).[4] Conversely, the six methyl protons ( $(\text{CH}_3)_2\text{CH}-$ ) are split into a doublet by the single methine proton ( $n+1 = 1+1 = 2$ ).[4]

## $^{13}\text{C}$ NMR Spectroscopy

The carbon-13 NMR spectrum is simpler, showing only two signals, which confirms the presence of two distinct carbon environments due to the molecule's symmetry.[6]

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for Isopropylamine (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~42.8	$(\text{CH}_3)_2\text{CH}-$
~26.2	$(\text{CH}_3)_2\text{CH}-$

Data sourced from PubChem CID 6363.[7]

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of isopropylamine results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern is a key tool for structural confirmation.

Table 4: Key Mass Spectral Data for Isopropylamine

m/z	Relative Intensity	Ion Formula	Fragmentation
59	Moderate	$[\text{C}_3\text{H}_9\text{N}]^{+\bullet}$	Molecular Ion ( $\text{M}^{+\bullet}$ )
44	100% (Base Peak)	$[\text{C}_2\text{H}_6\text{N}]^+$	$\alpha$ -cleavage: Loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the molecular ion ( $\text{M}-15$ ). <sup>[8]</sup>
43	Variable	$[\text{C}_3\text{H}_7]^+$	Loss of the amino radical ( $\bullet\text{NH}_2$ ) from the molecular ion ( $\text{M}-16$ ). <sup>[8]</sup>

The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular ion of isopropylamine at m/z 59.<sup>[9][10]</sup> The most abundant fragment, and therefore the base peak, is at m/z 44. This fragment is formed by the characteristic  $\alpha$ -cleavage of amines, where the bond between the  $\alpha$ -carbon and a substituent is broken, leading to the loss of a methyl group.<sup>[8]</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Actual parameters may vary based on the specific instrumentation used.

### Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** For a liquid sample like isopropylamine, the spectrum is typically acquired neat. A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- **Data Acquisition:** The prepared salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).

- Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Key absorption bands are then identified and assigned to their corresponding molecular vibrations.

## NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-20 mg of isopropylamine is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean vial.[11] A small amount of a reference standard, typically tetramethylsilane (TMS), is added. The solution is then transferred into a 5 mm NMR tube.[11][12]
- Data Acquisition: The NMR tube is placed in the spectrometer's probe. The experiment begins by locking the spectrometer onto the deuterium signal of the solvent. The magnetic field is then shimmed to maximize its homogeneity. The probe is tuned to the appropriate frequency for the nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).[11] The desired pulse sequence is then executed to acquire the data over a number of scans to achieve a good signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) signal is subjected to a Fourier transform to convert it from the time domain to the frequency domain, yielding the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. The chemical shifts, multiplicities, and integrations of the peaks are analyzed for structural elucidation.

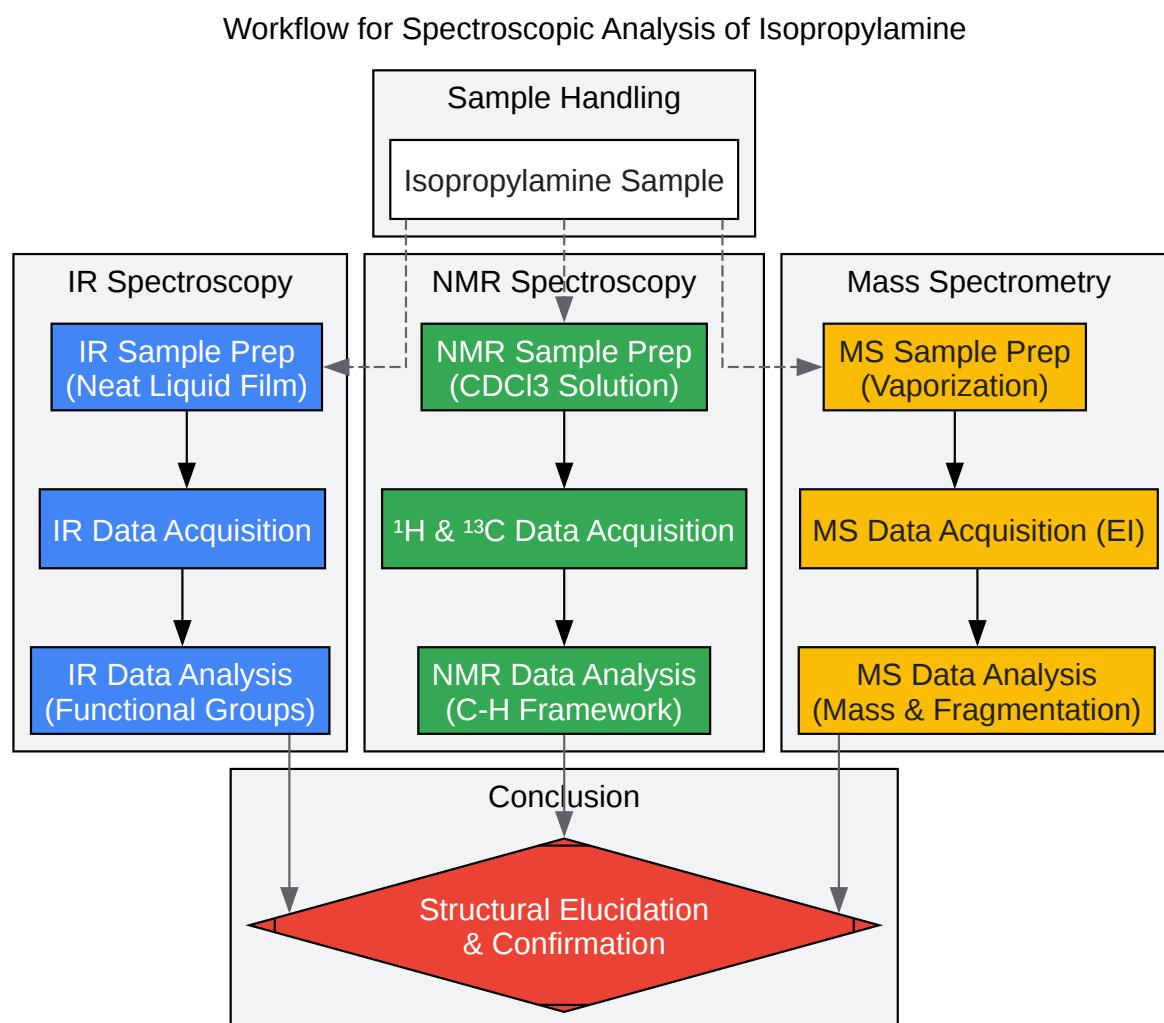
## Mass Spectrometry (MS) Protocol

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) system, which vaporizes the sample into the gas phase under a vacuum.[13]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization). This process ejects an electron from the molecule to form a positively charged molecular ion ( $\text{M}^+\bullet$ ).[10]
- Mass Analysis and Detection: The newly formed ions are accelerated by an electric field into a mass analyzer (e.g., a magnetic sector or a quadrupole). The analyzer separates the ions

based on their mass-to-charge ratio (m/z).[10] A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[10]

## Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation through multiple spectroscopic techniques can be visualized as follows.



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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of isopropylamine.

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